![molecular formula C47H78O2 B1255059 [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate CAS No. 7274-08-0](/img/structure/B1255059.png)
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate
Overview
Description
Cholesteryl Homo-γ-Linolenate: is a cholesterol ester formed by the esterification of cholesterol with homo-γ-linolenic acid. This compound is known for its role in lipid biochemistry and is a significant component of cholesteryl esters found in various biological systems . It has a molecular formula of C47H78O2 and a molecular weight of approximately 675.121 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl Homo-γ-Linolenate can be synthesized through the esterification of cholesterol with homo-γ-linolenic acid. This process typically involves the use of catalysts such as sodium ethylate and the reaction is carried out under controlled conditions to ensure the formation of the desired ester . The reaction can be represented as follows:
[ \text{Cholesterol} + \text{Homo-γ-Linolenic Acid} \xrightarrow{\text{Catalyst}} \text{Cholesteryl Homo-γ-Linolenate} + \text{Water} ]
Industrial Production Methods: Industrial production of cholesteryl esters, including Cholesteryl Homo-γ-Linolenate, often involves the use of ester interchange methods. This method uses cholesteryl acetate and the methyl esters of fatty acids as starting materials, with sodium ethylate as a catalyst . The reaction is typically carried out at elevated temperatures to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions: Cholesteryl Homo-γ-Linolenate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides and epoxides, while reduction can result in the formation of alcohols and alkanes.
Scientific Research Applications
Pharmaceutical Applications
- Anti-inflammatory Properties : Research indicates that derivatives of compounds similar to this one exhibit anti-inflammatory effects. Studies have shown that certain structural modifications can enhance these properties by inhibiting specific pathways involved in inflammation .
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
- Hormonal Activity : The compound's structure suggests potential hormonal activity. Similar compounds have been studied for their ability to interact with steroid hormone receptors and modulate hormonal responses in various biological systems .
Biochemical Applications
- Biological Assays : The compound can be utilized in biological assays to study receptor-ligand interactions. Its unique structure allows it to serve as a lead compound for the development of new drugs targeting specific receptors .
- Metabolic Studies : Its metabolic pathways can be investigated to understand how it is processed in biological systems. This information is crucial for determining its pharmacokinetics and potential side effects .
Case Studies
- Study on Anti-inflammatory Effects : A study published in a peer-reviewed journal demonstrated that modifications of the compound led to significant reductions in inflammatory markers in animal models. The results indicated a dose-dependent response suggesting its potential as a therapeutic agent for inflammatory diseases .
- Research on Anticancer Mechanisms : Another study explored the anticancer mechanisms of structurally similar compounds and found that they inhibited tumor growth in vitro and in vivo by triggering apoptosis in cancer cells via mitochondrial pathways .
Data Tables
Mechanism of Action
The mechanism of action of Cholesteryl Homo-γ-Linolenate involves its role as a cholesterol ester. It is involved in the storage and transport of cholesterol in biological systems. The compound is hydrolyzed by enzymes such as lipases to release free cholesterol and fatty acids . This process is crucial for maintaining cellular cholesterol homeostasis and for the synthesis of steroid hormones .
Comparison with Similar Compounds
Cholesteryl Linoleate: Another cholesterol ester formed by the esterification of cholesterol with linoleic acid.
Cholesteryl Arachidonate: Formed by the esterification of cholesterol with arachidonic acid.
Comparison: Cholesteryl Homo-γ-Linolenate is unique due to its specific fatty acid component, homo-γ-linolenic acid. This gives it distinct properties compared to other cholesteryl esters. For example, it has been shown to accumulate in specific tissues such as the adrenal glands and has unique correlations with cognitive decline in certain medical conditions .
Biological Activity
The compound is a complex steroid derivative known for its potential biological activities. This article aims to consolidate the existing research findings regarding its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C56H94O2
Molecular Weight: 842.39 g/mol
CAS Number: 70110-50-8
This compound belongs to a class of molecules characterized by a steroid backbone with various aliphatic chains and unsaturated fatty acids attached. Its structure suggests potential interactions with biological membranes and receptors.
1. Antioxidant Activity
Recent studies have indicated that compounds with similar steroid structures exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in cells. For instance:
- Study Findings: A comparative analysis of antioxidant activity showed that derivatives of steroid compounds can scavenge free radicals effectively.
- Mechanism: The antioxidant activity is attributed to the presence of hydroxyl groups in the structure which can donate electrons to free radicals.
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory potential:
- Case Study: In vitro studies demonstrated that similar compounds reduced the production of pro-inflammatory cytokines in macrophages.
- Mechanism: The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways.
3. Hormonal Activity
Given its steroidal nature, this compound may exhibit hormonal activities:
- Research Insight: Steroid derivatives are known to interact with steroid hormone receptors.
- Potential Effects: These interactions could influence various physiological processes such as metabolism and immune response.
4. Neuroprotective Properties
Preliminary studies suggest that this compound may have neuroprotective effects:
- Evidence: Research involving neurodegenerative disease models indicated that similar compounds could protect neuronal cells from apoptosis.
- Mechanism: The neuroprotective effect may be linked to modulation of calcium ion influx and reduction of oxidative stress.
Data Table: Summary of Biological Activities
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of several steroid derivatives using DPPH and ABTS assays. The results indicated that the compound exhibited a significant reduction in radical concentration compared to controls.
Case Study 2: Anti-inflammatory Mechanisms
In a controlled experiment involving LPS-stimulated macrophages, treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels, suggesting effective modulation of inflammatory responses.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic methods?
- Methodology :
- X-ray crystallography is the gold standard for resolving stereochemistry. For example, single-crystal X-ray analysis was employed to confirm the structure of a related cyclopenta[a]phenanthrene derivative isolated from Chisocheton tomentosus (mean C–C bond length: 0.005 Å; R factor: 0.060) .
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY, NOESY) can corroborate stereochemical assignments. Cross-peaks in NOESY spectra are critical for confirming spatial proximity of protons in rigid systems .
- NIST Chemistry WebBook provides reference data (e.g., molecular formula: C29H50O; InChIKey: AVIAVCZUGQDYFE-UHFFFAOYSA-N) for comparative analysis .
Q. What are the optimal conditions for synthesizing derivatives of this compound?
- Methodology :
- Copper-catalyzed oxy-alkynylation (e.g., using hypervalent iodine reagents) enables stereoselective functionalization of diazo intermediates. Reaction conditions typically involve anhydrous solvents (e.g., CH2Cl2) at 0–25°C, with yields up to 80% .
- Protecting group strategies : Triisopropylsilyl (TIPS) groups are effective for alkynyl intermediates, as demonstrated in the synthesis of iodobenzoate derivatives .
- Glycinate and carbonate derivatives can be synthesized via tosylation or carbamate formation, with purification by column chromatography (silica gel, hexane/EtOAc gradients) .
Q. How should researchers assess the compound’s stability under different storage conditions?
- Methodology :
- Stability testing : Store in sealed containers under dry conditions at room temperature to prevent hydrolysis or oxidation. Monitor degradation via HPLC or TLC over time .
- Hazardous decomposition : While no hazardous products are reported, track thermal stability via differential scanning calorimetry (DSC) and note incompatibilities with strong oxidizers .
Advanced Research Questions
Q. How can discrepancies in biological activity data across derivative forms be resolved?
- Methodology :
- Dose-response profiling : Compare IC50 values of derivatives (e.g., glycinate vs. carbonate) in target assays (e.g., antimicrobial activity or ADME studies ).
- Structural-activity relationship (SAR) analysis : Use molecular docking to correlate substituent effects (e.g., trifluoropentyl groups ) with target binding affinities.
- Multi-target validation : For conflicting results in network pharmacology (e.g., TCM studies), validate hits using SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) .
Q. What in silico approaches are recommended for predicting multi-target pharmacological interactions?
- Methodology :
- Network pharmacology : Integrate PharmMapper and SwissTargetPrediction databases to map compound-target interactions (e.g., 60 key targets identified for Alzheimer’s disease ).
- Molecular dynamics (MD) simulations : Simulate binding stability of derivatives (e.g., hederagenin analogs) to proteins like acetylcholinesterase or β-amyloid .
- ADMET prediction : Use tools like ADMETLab 2.0 to estimate bioavailability, BBB penetration, and toxicity risks .
Q. How to design experiments to isolate and characterize this compound from natural sources?
- Methodology :
- Extraction and fractionation : Use methanol or dichloromethane for initial extraction, followed by flash chromatography (e.g., silica gel, gradient elution) .
- Crystallization : Optimize solvent systems (e.g., hexane/acetone) for single-crystal growth, and validate purity via melting point and XRD .
- Metabolite profiling : Combine LC-MS/MS with GNPS (Global Natural Products Social Molecular Networking) to identify structural analogs in complex matrices .
Q. What strategies mitigate solvent effects in NMR analysis of this compound?
- Methodology :
- Deuterated solvents : Use CDCl3 or DMSO-d6 for high-resolution spectra. Avoid protonated solvents that obscure key signals (e.g., δ 0.5–2.5 ppm for methyl groups) .
- Variable-temperature NMR : Reduce signal broadening in rigid regions by acquiring spectra at 25–50°C .
- Chemical shift referencing : Cross-validate with NIST’s predicted shifts (e.g., C27H44O derivatives ).
Q. How to address inconsistencies between theoretical and experimental LogP values?
- Methodology :
- Experimental validation : Use shake-flask or HPLC methods to measure partition coefficients (e.g., compare liposome-encapsulated vs. free forms ).
- Computational refinement : Adjust force fields in software like COSMO-RS to account for steric effects from the 6-methylheptan-2-yl side chain .
- Error analysis : Quantify deviations using RMSD (root-mean-square deviation) and recalibrate models with experimental data .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,17-18,28,37-38,40-44H,7-10,13,16,19-27,29-36H2,1-6H3/b12-11-,15-14-,18-17-/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPRJPSMAFZPLA-BBFGHUFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H78O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188151 | |
Record name | (3β)-Cholest-5-en-3-yl (8Z,11Z,14Z)-8,11,14-eicosatrienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101188151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7274-08-0 | |
Record name | (3β)-Cholest-5-en-3-yl (8Z,11Z,14Z)-8,11,14-eicosatrienoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7274-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3β)-Cholest-5-en-3-yl (8Z,11Z,14Z)-8,11,14-eicosatrienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101188151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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